ethyl 2-[(benzylcarbamoyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
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Overview
Description
Ethyl 2-[(benzylcarbamoyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound with the molecular formula C16H19N3O5S . This compound belongs to the class of thiadiazines, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(benzylcarbamoyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of benzyl isocyanate with ethyl 2-amino-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(benzylcarbamoyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[(benzylcarbamoyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-[(benzylcarbamoyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates
- 2-(benzylcarbamoyl)phenyl derivatives
Uniqueness
Ethyl 2-[(benzylcarbamoyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is unique due to its specific structural features, such as the thiadiazine ring and the benzylcarbamoyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C16H19N3O5S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 2-[2-(benzylamino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
InChI |
InChI=1S/C16H19N3O5S/c1-3-24-16(21)14-10-19(25(22,23)18-12(14)2)11-15(20)17-9-13-7-5-4-6-8-13/h4-8,10H,3,9,11H2,1-2H3,(H,17,20) |
InChI Key |
BZNNRTODRPTIBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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